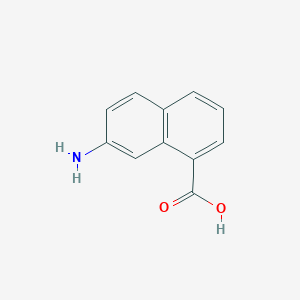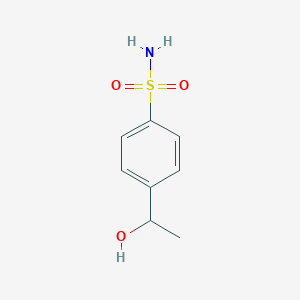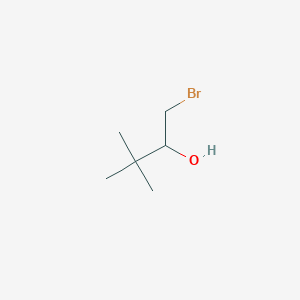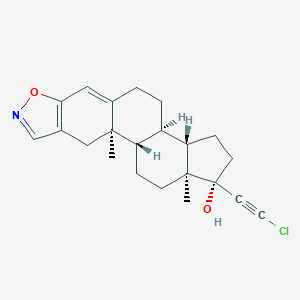
Benzene;propan-2-olate;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene;propan-2-olate;titanium(4+), also known as titanium tetraisopropanolate or titanium(IV) isopropoxide, is a chemical compound with the formula Ti(C3H7O)4. It is a colorless to light yellow liquid that is widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it valuable in the fields of materials science, chemistry, and engineering .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium tetraisopropanolate is typically synthesized through the reaction of titanium tetrachloride (TiCl4) with isopropanol (C3H8O). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
TiCl4+4C3H8O→Ti(C3H7O)4+4HCl
The reaction is exothermic and requires careful control of temperature and addition rates to ensure the complete conversion of titanium tetrachloride to titanium tetraisopropanolate .
Industrial Production Methods
In industrial settings, titanium tetraisopropanolate is produced in large quantities using continuous flow reactors. The process involves the controlled addition of titanium tetrachloride to a large excess of isopropanol under anhydrous conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Titanium tetraisopropanolate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide (TiO2) and isopropanol.
Oxidation: Can be oxidized to form titanium dioxide.
Substitution: Reacts with other alcohols to form different titanium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or air.
Substitution: Other alcohols such as methanol or ethanol.
Major Products Formed
Hydrolysis: Titanium dioxide (TiO2) and isopropanol.
Oxidation: Titanium dioxide (TiO2).
Substitution: Different titanium alkoxides depending on the alcohol used.
Aplicaciones Científicas De Investigación
Titanium tetraisopropanolate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of titanium tetraisopropanolate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In the presence of water, it undergoes hydrolysis to form titanium dioxide, which is a key component in many industrial and scientific applications. The compound’s reactivity is attributed to the titanium center, which can coordinate with various ligands and undergo substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(IV) ethoxide: Ti(C2H5O)4
Titanium(IV) butoxide: Ti(C4H9O)4
Titanium(IV) methoxide: Ti(CH3O)4
Uniqueness
Titanium tetraisopropanolate is unique due to its specific reactivity and solubility properties. It is more soluble in organic solvents such as benzene, chloroform, and ether compared to its ethoxide and butoxide counterparts. Additionally, its use in the synthesis of chiral epoxides and biocompatible materials highlights its versatility and importance in various fields .
Propiedades
IUPAC Name |
benzene;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUDBCRDXPFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432891 |
Source


|
| Record name | Titanium,phenyltripropoxy-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111452-11-0 |
Source


|
| Record name | Titanium,phenyltripropoxy-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
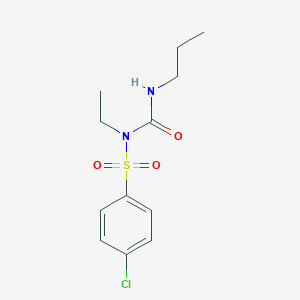
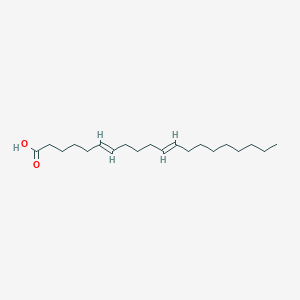
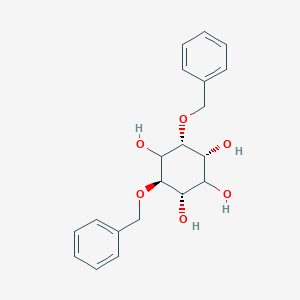

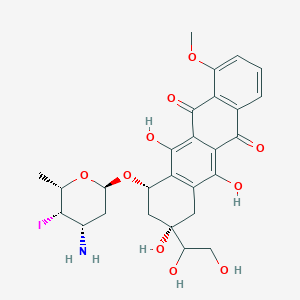
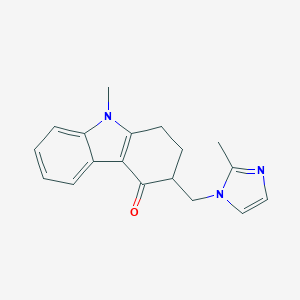
![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)
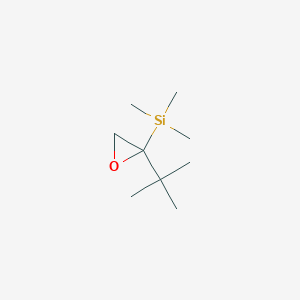
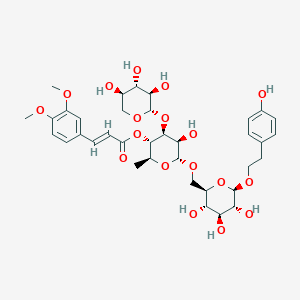
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
